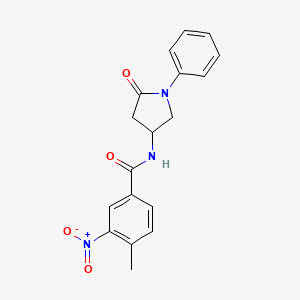

4-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Description

Properties

IUPAC Name |

4-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-12-7-8-13(9-16(12)21(24)25)18(23)19-14-10-17(22)20(11-14)15-5-3-2-4-6-15/h2-9,14H,10-11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIPFCJRPNCVEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The nitration of 4-methylbenzoic acid to introduce the nitro group.

Amidation: The conversion of the nitro-substituted benzoic acid to the corresponding benzamide.

Cyclization: The formation of the pyrrolidinone ring through a cyclization reaction involving a suitable amine and a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of 4-methyl-3-amino-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: Formation of 4-carboxy-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide.

Scientific Research Applications

4-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Pharmacology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Material Science: Studied for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzamide moiety can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared below with analogs from the evidence:

Key Observations :

- Nitro Group Impact : The target compound’s 3-nitro group on the benzamide core is shared with the pyrazole derivative , which may enhance electrophilic reactivity or π-π stacking interactions in binding pockets.

- Heterocyclic Moieties: The 5-oxo-pyrrolidinone ring in the target differs from pyrazolo-pyridines and chromenones , likely altering solubility and metabolic stability.

- Substituent Bulk: The phenyl group on the pyrrolidinone (target) vs. trichlorophenyl (pyrazole analog ) introduces steric and electronic differences affecting molecular recognition.

Physicochemical and Spectroscopic Comparisons

NMR Spectroscopy Insights

highlights the utility of NMR in comparing chemical environments of similar compounds. For example, regions of significant chemical shift differences (e.g., protons near substituents in regions A and B of compounds 1, 7, and Rapa) can pinpoint structural variations . Applied to the target compound, NMR would likely show distinct shifts in the pyrrolidinone protons (region A) and nitro/methyl-substituted benzamide protons (region B) compared to pyrazolo-pyridine or chromenone analogs.

Melting Points and Stability

While direct data for the target compound are unavailable, analogs such as Example 53 (melting point 175–178°C) suggest that bulky substituents (e.g., fluorophenyl, isopropyl) increase crystallinity. The target’s pyrrolidinone and nitro groups may similarly elevate its melting point relative to simpler benzamides.

Biological Activity

4-Methyl-3-nitro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a nitro group and a pyrrolidinone ring enhances its reactivity and interaction with biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The compound features a benzamide core with a nitro substituent at the 3-position and a pyrrolidinone moiety. Its molecular formula is , which contributes to its diverse chemical reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₃ |

| Molecular Weight | 286.33 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves several key steps:

- Nitration : Introduction of the nitro group onto 4-methylbenzoic acid.

- Amidation : Conversion of the nitrated product to the corresponding benzamide.

- Cyclization : Formation of the pyrrolidinone ring through cyclization with an appropriate amine and carbonyl compound .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Nitro Group Bioreduction : The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects.

- Receptor Binding : The benzamide moiety may bind to specific receptors or enzymes, modulating their activity and resulting in various biological responses .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of benzamides can exhibit anticancer properties through mechanisms such as:

- Inducing apoptosis in cancer cells.

- Inhibiting key signaling pathways involved in tumor growth.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes, which could be relevant in treating diseases where enzyme dysregulation is a factor. For example, it has been suggested that similar compounds can inhibit topoisomerases, which are crucial for DNA replication and transcription .

Neuropharmacological Effects

Given its structural similarities to known neuroactive compounds, there is potential for this compound to exhibit effects on neurotransmitter systems. Research on related compounds has demonstrated activity at opioid receptors, which could translate into analgesic properties for this compound as well .

Case Studies

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of several nitro-substituted benzamides on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting potential therapeutic applications in oncology .

- Enzyme Interaction Studies : Another investigation focused on the binding affinity of similar compounds to topoisomerase enzymes, revealing that modifications in the structure significantly enhance inhibitory activity, which may also apply to this compound .

Q & A

Q. Table 1: Common Synthetic Challenges and Solutions

| Issue | Cause | Mitigation Strategy | Reference |

|---|---|---|---|

| Low amide coupling yield | Steric hindrance at pyrrolidinone | Use T3P®/microwave assistance | |

| Impurity in final product | Incomplete cyclization | Reflux in toluene with molecular sieves |

Q. Table 2: Key Analytical Parameters

| Technique | Critical Parameter | Target Value/Observation |

|---|---|---|

| HPLC | Retention time | 8.5–9.2 min (C18 column, 60% MeOH) |

| -NMR | Methyl group resonance | δ 2.35–2.40 ppm (singlet) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.